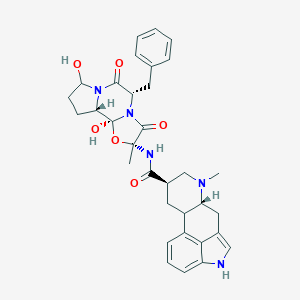

8'-Hydroxydihydroergotamine

Description

Structure

2D Structure

Properties

CAS No. |

90650-44-5 |

|---|---|

Molecular Formula |

C33H37N5O6 |

Molecular Weight |

599.7 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C33H37N5O6/c1-32(35-29(40)20-14-22-21-9-6-10-23-28(21)19(16-34-23)15-24(22)36(2)17-20)31(42)38-25(13-18-7-4-3-5-8-18)30(41)37-26(11-12-27(37)39)33(38,43)44-32/h3-10,16,20,22,24-27,34,39,43H,11-15,17H2,1-2H3,(H,35,40)/t20-,22-,24-,25+,26+,27?,32-,33+/m1/s1 |

InChI Key |

AHRNWGXNCFKOII-LPTLNLBGSA-N |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3[C@H]([C@@]2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |

Synonyms |

(5’α,10α)-9,10-Dihydro-8’,12’-dihydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione-13C,d3; |

Origin of Product |

United States |

Pharmacological Characterization of 8 Hydroxydihydroergotamine

Receptor Binding and Agonist/Antagonist Activities

8'-OH-DHE, much like its parent compound, exhibits a complex pharmacological profile, interacting with a wide range of receptors, including serotonin (B10506), adrenergic, and dopamine (B1211576) receptors. bauschhealth.comfda.govglobalrph.comfda.gov

8'-OH-DHE demonstrates high affinity for several serotonin (5-HT) receptor subtypes, which is believed to be central to its therapeutic activity. bauschhealth.comfda.govglobalrph.comfda.gov

Both DHE and 8'-OH-DHE are high-affinity ligands for the 5-HT1A receptor. nih.gov Studies have shown that 8'-OH-DHE has an IC50 value of 8-11 nM for this receptor, indicating a strong binding affinity. nih.gov In functional assays, both compounds act as partial agonists at postsynaptic 5-HT1A receptors in the hippocampus. nih.gov Notably, 8'-OH-DHE is more potent and efficacious than DHE in this regard. nih.govnih.gov This agonism at 5-HT1A autoreceptors in the dorsal raphe nucleus and heteroreceptors in the hippocampus may contribute to an inhibitory influence on neuronal excitability. nih.govnih.gov

Table 1: 5-HT1A Receptor Binding and Functional Activity of 8'-Hydroxydihydroergotamine

| Compound | Binding Affinity (IC50) | Functional Activity | Receptor Location |

|---|---|---|---|

| 8'-OH-DHE | 8-11 nM nih.gov | Partial Agonist nih.gov | Postsynaptic (Hippocampus) nih.gov |

| DHE | 28-30 nM nih.gov | Partial Agonist nih.gov | Postsynaptic (Hippocampus) nih.gov |

8'-OH-DHE, along with DHE, demonstrates agonist activity at 5-HT1B receptors. nih.gov This interaction is considered a key mechanism in the treatment of migraine, as activation of these receptors on intracranial blood vessels can lead to vasoconstriction. fda.gov While both compounds are agonists, DHE is noted to be about 10-fold less potent than ergotamine at the 5-HT1B receptor. drugbank.comnih.gov Molecular dynamics simulations suggest that subtle differences in the interaction of these compounds with the receptor, such as the stability of the ligand-receptor complex, contribute to their varying potencies. nih.gov

Agonist activity at 5-HT1D receptors is a cornerstone of the therapeutic action of DHE and its metabolites in migraine. drugbank.comfda.govfda.gov 8'-OH-DHE binds with high affinity to 5-HT1Dα and 5-HT1Dβ receptors. bauschhealth.comfda.govfda.gov This agonism is thought to work through two primary mechanisms: the vasoconstriction of dilated intracranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings. drugbank.comboehringer-ingelheim.com 8'-OH-DHE has been identified as a particularly useful agent for treating migraine due to its activity at these receptors. google.com

Table 2: 5-HT1B and 5-HT1D Receptor Interactions of this compound

| Receptor Subtype | Activity | Proposed Therapeutic Mechanism |

|---|---|---|

| 5-HT1B | Agonist nih.gov | Vasoconstriction of intracranial blood vessels fda.gov |

| 5-HT1D | Agonist drugbank.comfda.govfda.gov | Vasoconstriction and inhibition of neuropeptide release drugbank.comboehringer-ingelheim.com |

8'-OH-DHE is a competitive agonist at 5-HT2B receptors, displaying high affinity with a Ki of 5 nM. nih.gov In functional studies measuring cyclic GMP (cGMP) production, 8'-OH-DHE had a pEC50 of 8.32. nih.gov A significant finding is that chronic exposure to 8'-OH-DHE leads to a persistent, agonist-mediated desensitization of 5-HT2B receptors. nih.gov This effect is more pronounced and longer-lasting compared to that of DHE. nih.gov This sustained desensitization may be relevant to the long-term therapeutic actions of the compound. nih.gov

8'-OH-DHE also acts as a competitive agonist at 5-HT2C receptors. nih.gov Its potency in stimulating cGMP production at this receptor is reflected by a pEC50 of 7.83. nih.gov Unlike its effect on 5-HT2B receptors, chronic treatment with 8'-OH-DHE does not cause a persistent desensitization of 5-HT2C receptors; the receptor's coupling is reversible. nih.gov The interaction of ligands with the 5-HT2C receptor is complex and can be influenced by factors such as RNA editing of the receptor, which can alter pharmacological profiles. nih.gov

Table 3: 5-HT2B and 5-HT2C Receptor Activity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (pEC50) | Effect of Chronic Exposure |

|---|---|---|---|

| 5-HT2B | 5 nM nih.gov | 8.32 (cGMP production) nih.gov | Persistent desensitization nih.gov |

| 5-HT2C | Not specified | 7.83 (cGMP production) nih.gov | Reversible coupling nih.gov |

Adrenergic Receptor Interactions

This compound interacts with a range of alpha-adrenoceptor subtypes. Research has indicated that the compound has activity at α1A, α1D, α2A, α2B, and α2C receptors. google.com While detailed binding affinities and functional potencies for 8'-OH-DHE at each of these specific subtypes are not extensively documented in publicly available literature, its interaction is established through studies on derivative compounds. These studies aimed to enhance the antagonizing activity at these specific receptors, which confirms that the parent molecule, 8'-OH-DHE, binds to and has activity at these sites. google.com This profile of broad interaction across alpha-1 and alpha-2 subtypes is consistent with the known pharmacology of ergot alkaloids. aap.org

Adrenergic Receptor Activity of this compound

| Receptor Subtype | Observed Activity | Source |

|---|---|---|

| Alpha-Adrenoceptors (General) | Partial Agonist / Antagonist (Tissue-dependent) | nih.govresearchgate.net |

| Alpha1A | Interaction confirmed (likely antagonistic/partial agonist) | google.com |

| Alpha1D | Interaction confirmed (likely antagonistic/partial agonist) | google.com |

| Alpha2A | Interaction confirmed (likely antagonistic/partial agonist) | google.com |

| Alpha2B | Interaction confirmed (likely antagonistic/partial agonist) | google.com |

| Alpha2C | Interaction confirmed (likely antagonistic/partial agonist) | google.com |

Dopamine Receptor Interactions

Similar to its parent compound DHE, this compound interacts with dopamine receptors, including the D2L and D3 subtypes. aap.orgncats.iondrugs.com DHE is known to be a high-affinity agonist at these receptors. ncats.io The activity of 8'-OH-DHE is understood in this context, with research focused on modifying its structure to modulate this inherent dopaminergic activity. google.com Agonism at dopamine receptors, particularly the D2 subtype, is a well-established characteristic of many ergot alkaloids.

A notable characteristic of 8'-OH-DHE is its altered profile at dopamine receptors relative to DHE. Research into derivatives of 8'-OH-DHE highlights that a key goal is the reduction of dopamine receptor agonism. google.compatsnap.com This is considered a favorable attribute, as the dopaminergic effects of ergot compounds are often associated with unwanted side effects. google.com Specifically, research has focused on creating derivatives of 8'-OH-DHE that reduce agonist activity at the D2L dopamine receptor compared to the more potent agonism exhibited by DHE. google.com This indicates that while 8'-OH-DHE retains activity at these receptors, its agonist effect is attenuated compared to its parent compound.

Dopamine Receptor Activity of this compound

| Receptor Subtype | Activity Profile | Source |

|---|---|---|

| D2L | Agonist activity, but reduced compared to Dihydroergotamine (B1670595) | google.com |

| D3 | Interacts with receptor (as per parent compound profile) | aap.orgncats.iondrugs.com |

In Vitro and In Vivo Pharmacodynamic Studies

Venoconstrictor Effects and Potency Equivalence to Dihydroergotamine

This compound (8'-OH-DHE) is the major, active metabolite of dihydroergotamine (DHE). trudhesa.comdrugs.comfda.govsatsumarx.comfda.govfda.gov Extensive research has demonstrated that this metabolite exhibits significant pharmacological activity, particularly in its ability to constrict veins, a key mechanism in the treatment of migraine. nih.govnih.govresearchgate.net

Studies have consistently shown that 8'-OH-DHE possesses a venoconstrictor potency equivalent to that of its parent compound, DHE, in various experimental models. trudhesa.comdrugs.comfda.govsatsumarx.comfda.govfda.gov In vitro studies on human varicose veins revealed that, similar to DHE, 8'-OH-DHE induces constriction. nih.govresearchgate.net This effect is also observed in vivo, where local infusion of 8'-OH-DHE into the saphenous vein of dogs resulted in a dose-dependent decrease in venous compliance. nih.govresearchgate.net

A comparative study in healthy male volunteers further solidified the equipotency of 8'-OH-DHE and DHE. nih.gov Following local infusion into superficial hand veins, both compounds elicited a marked and similar venoconstrictor effect. nih.gov The onset and duration of action were also comparable, with the effect reaching its maximum approximately 20 minutes after a 10-minute infusion and remaining relatively constant for at least 180 minutes. nih.gov

Interestingly, while both DHE and 8'-OH-DHE are potent venoconstrictors in human veins, their effects on canine femoral vein strips differ. In this specific tissue, they primarily act as alpha-adrenoceptor blockers with negligible stimulatory effects. nih.govresearchgate.net However, in ganglion-blocked rats, both 8'-OH-DHE and another metabolite, 8',10'-dihydroxy-dihydroergotamine, were able to produce an increase in diastolic blood pressure when administered intravenously, similar to DHE. nih.govresearchgate.net

The affinity of 8'-OH-DHE for adrenergic and 5-HT receptors is equivalent to that of DHE, which contributes to its similar potency in various venoconstrictor models. trudhesa.comdrugs.comfda.govsatsumarx.comfda.govfda.gov

Interactive Data Table: Comparative Venoconstrictor Effects

| Compound | Species/Tissue | Study Type | Key Finding | Reference |

| This compound | Human varicose veins | In Vitro | Caused constriction | nih.govresearchgate.net |

| Dihydroergotamine | Human varicose veins | In Vitro | Caused constriction | nih.govresearchgate.net |

| This compound | Dog saphenous vein | In Situ | Induced dose-dependent reduction of venous compliance | nih.govresearchgate.net |

| Dihydroergotamine | Dog saphenous vein | In Situ | Induced dose-dependent reduction of venous compliance | nih.govresearchgate.net |

| This compound | Human superficial hand veins | In Vivo | Elicited a marked venoconstrictor effect | nih.gov |

| Dihydroergotamine | Human superficial hand veins | In Vivo | Elicited a marked venoconstrictor effect | nih.gov |

| This compound | Canine femoral vein strips | In Vitro | Produced predominantly alpha-adrenoceptor blockade | nih.govresearchgate.net |

| Dihydroergotamine | Canine femoral vein strips | In Vitro | Produced predominantly alpha-adrenoceptor blockade | nih.govresearchgate.net |

| This compound | Ganglion-blocked rat | In Vivo | Produced an increase in diastolic blood pressure | nih.govresearchgate.net |

| Dihydroergotamine | Ganglion-blocked rat | In Vivo | Produced an increase in diastolic blood pressure | nih.govresearchgate.net |

Effects on Neuronal Excitability

Beyond its vascular effects, this compound influences neuronal activity, which may contribute to its therapeutic profile. The prevailing hypothesis for migraine pathogenesis involves alterations in neuronal excitability. mdpi.com

Research indicates that both DHE and 8'-OH-DHE act as high-affinity ligands for 5-HT1A receptors in the rat brain. nih.govnih.gov Specifically, 8'-OH-DHE demonstrates a higher affinity for these receptors compared to the parent compound. nih.gov Both compounds enhance the binding of [35S]GTP-γ-S to the dorsal raphe nucleus and the hippocampus, key brain regions involved in mood and pain processing. nih.govnih.gov

Electrophysiological studies have further elucidated the effects of these compounds on neuronal firing. Both DHE and 8'-OH-DHE inhibit the firing of serotoninergic neurons in the dorsal raphe nucleus. nih.govnih.gov In hippocampal slices, 8'-OH-DHE was found to be more potent than DHE in hyperpolarizing CA1 pyramidal cells, an effect that was blocked by a selective 5-HT1A receptor antagonist. nih.govnih.gov This action as partial agonists at 5-HT1A receptors allows them to prevent subsequent hyperpolarization by serotonin. nih.govnih.gov

These actions at both autoreceptors in the dorsal raphe nucleus and heteroreceptors in the hippocampus suggest that DHE, and particularly its metabolite 8'-OH-DHE, can exert an inhibitory influence on neuronal excitability. nih.govnih.gov This widespread decrease in neuronal excitability in the central nervous system may play a significant role in the prophylactic efficacy of DHE in preventing migraine attacks. nih.gov

Contributions to Therapeutic Action of Dihydroergotamine

The venoconstrictor activity of 8'-OH-DHE, being equipotent to DHE, directly contributes to the therapeutic efficacy of DHE in treating migraine. nih.govnih.govresearchgate.net This is particularly relevant for the oral administration of DHE, where the extensive first-pass metabolism results in higher circulating levels of the active metabolite. nih.gov Therefore, the pharmacological activity observed after oral DHE administration is attributable not just to the unchanged drug but significantly to 8'-OH-DHE. nih.gov

The inhibitory effects of 8'-OH-DHE on neuronal excitability, mediated through its action on 5-HT1A receptors, are also thought to be a key component of DHE's prophylactic antimigraine action. nih.gov The higher potency and accumulation of 8'-OH-DHE in tissues compared to the parent compound suggest that it plays a pivotal role in the long-term prevention of migraine attacks. nih.gov

Metabolic Pathways and Biotransformation of Dihydroergotamine to 8 Hydroxydihydroergotamine

Identification as a Primary Metabolite in Human Plasma and Liver Microsomes

Following oral administration, dihydroergotamine (B1670595) undergoes extensive first-pass metabolism, resulting in low bioavailability of the parent drug drugs.comnih.gov. Studies involving the administration of tritium-labelled DHE to human volunteers have been instrumental in identifying its metabolic products. In these studies, 8'-hydroxydihydroergotamine was identified as the major metabolite present in human plasma nih.gov.

| Compound | Relative Plasma Concentration Compared to DHE |

|---|---|

| Dihydroergotamine (DHE) | 1x |

| This compound | 5-7x higher |

Role of Hepatic Metabolism

The liver is the primary site for the metabolism of dihydroergotamine drugs.comdrugbank.com. The extensive hepatic metabolism is responsible for the significant first-pass effect observed after oral administration, which limits the systemic bioavailability of the parent compound to less than 1% drugs.comnih.gov. The biotransformation processes in the liver are primarily oxidative, leading to the formation of various metabolites that are then eliminated, principally through the bile into the feces drugs.com. The long duration of action of dihydroergotamine is attributed not only to tight tissue binding but also to the presence of its active metabolites nih.gov.

Enzymatic Mechanisms Involved in Hydroxylation (e.g., CYP3A4)

The hydroxylation of dihydroergotamine to form this compound is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver drugs.comnih.gov. This has been demonstrated in studies using human liver microsomes where CYP3A4 was identified as the key enzyme responsible for this metabolic conversion researchgate.net. The involvement of CYP3A4 is significant because this enzyme is also responsible for the metabolism of a wide array of other drugs, creating a potential for drug-drug interactions drugs.com. Inhibition of CYP3A4 can lead to increased concentrations of dihydroergotamine, while inducers of this enzyme can decrease its concentration clinpgx.org. Studies have shown that DHE metabolism can be inhibited by macrolide antibiotics, which are known inhibitors of CYP3A4 tandfonline.com. While CYP3A4 is the primary enzyme, it has been suggested that other cytochrome P-450 proteins may also play a role in the metabolism of DHE tandfonline.com.

Other Metabolites and their Pharmacological Significance

Besides this compound, other metabolites of dihydroergotamine have been identified, although they are generally considered minor. These include dihydrolysergic acid and dihydrolysergic amide, as well as a metabolite formed through the oxidative opening of the proline ring drugbank.com.

The primary metabolite, this compound, is not only abundant but also pharmacologically active. Receptor binding studies have shown that it possesses an affinity for adrenergic and 5-HT receptors that is equipotent to the parent drug, dihydroergotamine nih.govdrugbank.com. Specifically, both DHE and this compound are agonists at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors nih.gov. This active metabolite has been shown to elicit a marked venoconstrictor effect, similar to that of dihydroergotamine itself nih.gov.

Other metabolites, such as 8',10'-dihydroxy-dihydroergotamine (8',10'-OH-DHE) and dihydrolysergic acid amide (DH-LSA), have also demonstrated venoconstrictor activity nih.gov. In contrast, metabolites like 8'-OH,N(1)formyl-DHE and dihydrolysergic acid (DH-LS) were found to be largely inactive in this regard nih.gov. The significant pharmacological activity of this compound and its high plasma concentrations relative to the parent compound suggest that it contributes substantially to the therapeutic effects of dihydroergotamine nih.govnih.gov.

| Metabolite | Venoconstrictor Activity | Receptor Binding Profile |

|---|---|---|

| This compound | Marked | Equipotent to DHE at adrenergic and 5-HT receptors |

| 8',10'-Dihydroxy-dihydroergotamine | Active | Not specified |

| Dihydrolysergic acid amide | Active | Not specified |

| 8'-OH,N(1)formyl-DHE | Largely inactive | Not specified |

| Dihydrolysergic acid | Largely inactive | Not specified |

Pharmacokinetic Investigations of 8 Hydroxydihydroergotamine

Plasma Concentration Profiles and Half-lives

Following the administration of dihydroergotamine (B1670595), 8'-hydroxydihydroergotamine is formed and circulates in the plasma at concentrations significantly higher than the parent drug. nih.gov Studies have consistently shown that the plasma levels of 8'-OH-DHE can be 5 to 7 times greater than those of DHE. nih.govnih.govdrugbank.com This substantial presence suggests that the metabolite plays a crucial role in the clinical activity of the administered drug. nih.gov

After a single oral administration of tritium-labelled dihydroergotamine, the plasma level of non-volatile radioactivity, which includes DHE and its metabolites, was found to decline in a biphasic manner. nih.gov The initial alpha-phase half-life was 2.1 hours, followed by a longer beta-phase half-life of 32.3 hours, indicating a prolonged presence of DHE and its metabolites, including 8'-OH-DHE, in the systemic circulation. nih.gov When administered via an oral inhaler, plasma concentrations of 8'-OH-DHE peaked between 0.3 and 1 hour after dosing. researchgate.net

Comparative Bioavailability of this compound relative to Dihydroergotamine

The pharmacological activity of 8'-OH-DHE is comparable to DHE at several key receptors, meaning its high relative exposure is clinically relevant. nih.govnih.gov The metabolite demonstrates equipotency with DHE for adrenergic and 5-HT receptors, reinforcing the concept that the "active principle" consists of both the parent drug and its 8'-hydroxy derivative. nih.govnih.gov

Impact of Administration Route on Metabolite Exposure

The route of dihydroergotamine administration significantly influences the resulting plasma exposure of 8'-OH-DHE.

Oral Administration: Oral DHE undergoes extensive first-pass metabolism, which results in very low bioavailability of the parent drug (around 1%). nih.gov However, this metabolic process leads to the formation of substantial amounts of 8'-OH-DHE. nih.gov

Intranasal Administration: After intranasal administration, metabolites, including 8'-OH-DHE, account for approximately 20-30% of the plasma Area Under the Curve (AUC). nih.govdrugbank.com A study comparing a novel intranasal DHE powder (STS101) with an intranasal spray (Migranal) and intramuscular (IM) DHE found that the intranasal powder resulted in a higher systemic exposure of 8'-OH-DHE compared to the other two formulations. nih.gov

Inhaled Administration: Orally inhaled DHE results in rapid systemic absorption, with pharmacokinetic parameters for 8'-OH-DHE being similar to those achieved after a 3-minute intravenous (IV) infusion. researchgate.netnih.gov The decline in 8'-OH-DHE plasma concentrations after its peak is similar for both inhaled and IV routes, suggesting the elimination process is formation rate-limited. researchgate.net

Parenteral Administration (IV/IM): Intravenous and intramuscular administrations result in 100% bioavailability for the parent drug, DHE. nih.gov Following IV administration, the pharmacokinetic profile of 8'-OH-DHE shows a post-peak decline similar to that seen with inhaled formulations. researchgate.netnih.gov

| Formulation | Administration Route | Resulting 8'-OH-DHE Exposure |

|---|---|---|

| STS101 5.2 mg | Intranasal Powder | Higher AUClast |

| IM DHE 1.0 mg | Intramuscular Injection | Lower AUClast than STS101 |

| Migranal 2.0 mg | Intranasal Spray | Lower AUClast than STS101 |

Excretion Pathways and Metabolic Clearance

Dihydroergotamine and its metabolites are cleared from the body primarily through hepatic metabolism followed by biliary excretion. nih.govdrugbank.com Consequently, the majority of the administered dose and its metabolites, including 8'-OH-DHE, are excreted in the feces. nih.gov

Urinary excretion plays a minor role in the elimination of these compounds. nih.govnih.gov Following a single oral dose of radiolabelled DHE, a very low amount of the total non-volatile radioactivity (1.0%) was recovered in the urine. nih.gov Similarly, only about 6-7% of a single intramuscular dose is excreted via the kidneys. nih.govdrugbank.com

Influence of Drug-Drug Interactions on this compound Pharmacokinetics

The metabolism of dihydroergotamine to 8'-OH-DHE and the subsequent clearance of the metabolite are susceptible to drug-drug interactions, primarily involving the cytochrome P450 enzyme system.

Dihydroergotamine is a substrate for the CYP3A4 enzyme. medscape.com Co-administration with potent inhibitors of this enzyme can significantly alter the pharmacokinetics of DHE and its metabolites, leading to a risk of ergot toxicity. wellrx.com

Ketoconazole (B1673606): A study investigating the interaction between an inhaled DHE formulation and the strong CYP3A4 inhibitor ketoconazole found that the inhibitor slowed the elimination of 8'-OH-DHE. nih.gov While the maximum concentration (Cmax) of the metabolite was not significantly affected, a difference in its AUC was observed, indicating reduced clearance. nih.gov

Other Potent Inhibitors: The use of DHE with other potent CYP3A4 inhibitors is generally contraindicated. This class of drugs includes protease inhibitors (e.g., atazanavir, cobicistat), macrolide antibiotics (e.g., clarithromycin), and certain azole antifungals. medscape.com These interactions can lead to elevated concentrations of ergot alkaloids. medscape.comnih.gov

Grapefruit Juice: Grapefruit juice is a known inhibitor of intestinal CYP3A4 and may increase the plasma concentrations and risk of toxicity of orally administered DHE. wellrx.comdrugs.com

| Drug Class | Examples |

|---|---|

| Protease Inhibitors | Atazanavir, Cobicistat, Ritonavir |

| Macrolide Antibiotics | Clarithromycin, Erythromycin |

| Azole Antifungals | Ketoconazole, Itraconazole |

In addition to CYP3A4 inhibitors, other substances can affect the metabolism of dihydroergotamine and, by extension, the levels of 8'-OH-DHE.

CYP3A4 Inducers: Drugs that induce CYP3A4 activity, such as carbamazepine, oxcarbazepine, and pentobarbital, can increase the metabolism of dihydroergotamine. medscape.com This interaction could potentially decrease the plasma concentrations and therapeutic effects of both DHE and 8'-OH-DHE. medscape.com

Analytical Methodologies for 8 Hydroxydihydroergotamine Quantification in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of 8'-hydroxydihydroergotamine in biological samples due to its high sensitivity, selectivity, and speed. This technique allows for the simultaneous determination of the parent drug, dihydroergotamine (B1670595), and its 8'-hydroxylated metabolite.

The methodology typically involves an initial sample preparation step to extract the analytes from the plasma matrix. Liquid-liquid extraction is a commonly employed technique for this purpose. Following extraction, the sample is injected into a liquid chromatography system for separation. A reversed-phase column, such as a Zorbax C18, is often used to achieve chromatographic separation of this compound from other endogenous plasma components and potential metabolites nih.gov.

The separated analyte then enters the mass spectrometer, where it is ionized, typically using an electrospray ionization (ESI) source. Detection is performed using tandem mass spectrometry, often in the selected reaction monitoring (SRM) mode. This mode provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest, minimizing interference from other substances in the matrix researchgate.net. For instance, a method for a related compound, 8′-hydroxy-dihydroergocryptine, utilized precursor to product ion transitions of m/z 594.3→270.0 researchgate.net. The use of an internal standard, such as caroverine, is essential to ensure the accuracy and precision of the method by compensating for variations in sample processing and instrument response nih.gov. The chromatographic run time for such methods can be as short as approximately 2.5 minutes, allowing for high-throughput analysis of a large number of samples in a single day nih.gov.

High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection

High-performance liquid chromatography (HPLC) with fluorimetric detection has been successfully employed for the determination of the parent compound, dihydroergotamine, in plasma and urine nih.goviaea.org. These methods have demonstrated a high degree of selectivity, effectively distinguishing dihydroergotamine from its main metabolite, this compound nih.govresearchgate.netiaea.org.

The procedure for analyzing dihydroergotamine often involves sample pre-treatment, which can include extraction using an Extrelut column for plasma samples. The sample is then injected onto a pre-separation column, and the fraction containing the analyte is automatically transferred to an analytical column, such as an ODS reversed-phase column iaea.org. An acetonitrile-ammonium carbamate (B1207046) gradient is typically used as the mobile phase iaea.org. While this method is well-established for dihydroergotamine, detailed and direct methodologies for the specific quantification of this compound using HPLC with fluorimetric detection are not as commonly reported in the scientific literature. The inherent fluorescence of the ergot alkaloid structure is the basis for this detection method researchgate.netnih.gov.

Radioimmunoassay Techniques

Radioimmunoassay (RIA) is a highly sensitive in vitro assay technique that utilizes radiolabeled molecules and antibodies to measure the concentration of a substance wikipedia.org. This method is based on the principle of competitive binding, where a radiolabeled antigen competes with an unlabeled antigen (from the sample) for a limited number of antibody binding sites microbenotes.com.

While RIA methods have been developed for related ergot alkaloids, such as dihydroergotoxine (B79615) and the parent compound 9-10-dihydroergotamine, specific radioimmunoassay techniques for the direct quantification of this compound are not extensively documented in the available scientific literature iaea.orgwikipedia.orgnih.govcelegence.comnih.gov. The development of an RIA requires the production of specific antibodies with high affinity for the target analyte, which in this case would be this compound slideshare.net.

Method Validation Parameters (Sensitivity, Selectivity, Precision, Accuracy, Stability)

The validation of bioanalytical methods is essential to ensure the reliability and accuracy of the quantitative data. Regulatory guidelines outline the key parameters that must be assessed during method validation. For the quantification of this compound, these parameters have been thoroughly evaluated for LC-MS/MS methods.

Sensitivity is determined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For this compound, LC-MS/MS methods have achieved LLOQs as low as 11.0 pg/mL nih.gov.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of this compound analysis, this includes distinguishing it from the parent drug, dihydroergotamine, and other endogenous plasma constituents. The use of tandem mass spectrometry provides a high degree of selectivity researchgate.net.

Precision is a measure of the reproducibility of the method and is typically expressed as the coefficient of variation (CV). It is assessed at different concentration levels (intra-day and inter-day). For this compound, intra- and inter-run precision has been reported to be below 9.1% nih.gov.

Accuracy refers to the closeness of the measured value to the true value and is expressed as a percentage of the nominal concentration. For this compound, the inter-run accuracy has been reported to be within 4% nih.gov.

Stability of the analyte in the biological matrix under different storage and handling conditions is a critical parameter. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability celegence.combiopharmaservices.com. For a related compound, 8′-hydroxy-dihydroergocryptine, stability in human plasma was demonstrated to meet the requirements of a bioanalytical method researchgate.net. The stability of analytes is crucial as degradation can lead to an underestimation of their true concentrations.

| Parameter | Finding | Reference |

|---|---|---|

| Sensitivity (LLOQ) | 11.0 pg/mL | nih.gov |

| Precision (CV) | Intra-run: < 9.1% | nih.gov |

| Inter-run: < 9.1% | ||

| Accuracy | Within 4% | nih.gov |

| Recovery | Approximately 52% | nih.gov |

Application in Bioequivalence Studies

Validated bioanalytical methods for this compound are essential for conducting bioequivalence studies. These studies are designed to compare the rate and extent of absorption of a test drug product with that of a reference product. Given that this compound is a major and pharmacologically active metabolite of dihydroergotamine, its pharmacokinetic profile is often considered alongside the parent drug in these studies biopharmaservices.com.

Preclinical Research on 8 Hydroxydihydroergotamine

In Vitro Studies using Mammalian Cell Lines and Brain Preparations

Preclinical in vitro research has primarily focused on elucidating the interaction of 8'-hydroxydihydroergotamine (8'-OH-DHE), the major active metabolite of dihydroergotamine (B1670595) (DHE), with serotonin (B10506) receptors, particularly the 5-HT1A subtype, utilizing mammalian brain preparations.

Membrane binding assays performed on rat hippocampal membranes have demonstrated that 8'-OH-DHE is a high-affinity ligand for the 5-HT1A receptor. In these studies, 8'-OH-DHE exhibited a higher affinity for this receptor than its parent compound, DHE. nih.gov The inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the specific binding of a radioligand, was found to be in the nanomolar range, indicating a strong binding affinity. Specifically, the IC50 value for 8'-OH-DHE was determined to be between 8 and 11 nM, whereas the IC50 for DHE was between 28 and 30 nM. nih.gov

Functional assays have further characterized the activity of 8'-OH-DHE at the 5-HT1A receptor. In rat brain sections, both 8'-OH-DHE and DHE were shown to enhance the specific binding of [35S]GTP-gamma-S to the dorsal raphe nucleus and the hippocampus. nih.gov This assay measures the activation of G proteins, a key step in receptor signaling, and the results suggest that 8'-OH-DHE acts as an agonist at the 5-HT1A receptor.

Electrophysiological studies on brain stem slices have provided further evidence of the agonistic properties of 8'-OH-DHE. The compound was found to inhibit the firing of serotoninergic neurons in the dorsal raphe nucleus, with an effective concentration (EC50) of 30.4 ± 0.8 nM. nih.gov In rat hippocampal slices, intracellular recordings revealed that 8'-OH-DHE was more potent than DHE in hyperpolarizing CA1 pyramidal cells, an effect that was completely blocked by the selective 5-HT1A receptor antagonist WAY 100635. nih.gov This indicates that the observed effects are mediated through the 5-HT1A receptor.

While extensive research has been conducted on rat brain preparations, studies on other mammalian cell lines are less common. However, the metabolism of related ergot alkaloids has been investigated using human liver S9 fractions, which contain a mixture of metabolizing enzymes. These studies have shown that the formation of 8'-hydroxy metabolites is a metabolic step observed in human liver preparations. nih.gov

Interactive Data Table: In Vitro Activity of this compound

| Parameter | Compound | Preparation | Value | Reference |

| IC50 (5-HT1A Receptor Binding) | 8'-OH-DHE | Rat Hippocampal Membranes | 8-11 nM | nih.gov |

| IC50 (5-HT1A Receptor Binding) | DHE | Rat Hippocampal Membranes | 28-30 nM | nih.gov |

| EC50 (Inhibition of Neuronal Firing) | 8'-OH-DHE | Rat Dorsal Raphe Nucleus Slices | 30.4 ± 0.8 nM | nih.gov |

| EC50 (Inhibition of Neuronal Firing) | DHE | Rat Dorsal Raphe Nucleus Slices | 10.9 ± 0.3 nM | nih.gov |

Animal Models of Neurological Disorders and Pain (e.g., Rat Brain Studies)

The preclinical evaluation of this compound in animal models of specific neurological disorders and pain is an area with limited published research. However, its pharmacological profile, particularly its activity at 5-HT1A receptors as demonstrated in rat brain studies, suggests potential therapeutic applications.

The potent agonism of 8'-OH-DHE at 5-HT1A autoreceptors in the dorsal raphe nucleus and postsynaptic heteroreceptors in the hippocampus leads to an inhibitory influence on neuronal excitability. nih.gov This mechanism of action is shared by some anxiolytic drugs, suggesting that 8'-OH-DHE may possess anxiolytic properties that could be beneficial in certain neurological and psychiatric conditions. nih.gov

Comparative Studies with Dihydroergotamine and other Ergot Alkaloids

Comparative preclinical studies have primarily focused on contrasting the pharmacological properties of this compound with its parent compound, dihydroergotamine. As highlighted in the in vitro studies, 8'-OH-DHE displays a higher binding affinity for the 5-HT1A receptor compared to DHE. nih.gov However, in functional assays measuring the inhibition of serotoninergic neuron firing, DHE was found to be more potent than 8'-OH-DHE. nih.gov In contrast, 8'-OH-DHE was more potent in hyperpolarizing CA1 pyramidal cells in the hippocampus. nih.gov These findings suggest subtle but significant differences in the functional activity of the metabolite compared to the parent drug.

In receptor binding studies using mammalian brain preparations, 8'-OH-DHE was found to have similar IC50 values to DHE at six different monoaminergic binding sites, indicating a comparable broader receptor interaction profile.

Studies on the metabolism of various ergot alkaloids, including ergocristine, ergocryptine, and ergotamine, in human and equine liver S9 fractions have revealed species-specific differences. Notably, the formation of 8'-hydroxy metabolites was identified as a metabolic pathway in human liver preparations. nih.gov This suggests that the generation of 8'-OH-DHE from DHE is a relevant metabolic process in humans.

Interactive Data Table: Comparative Potency of 8'-OH-DHE and DHE

| Assay | Compound | Potency | Reference |

| 5-HT1A Receptor Binding Affinity (IC50) | 8'-OH-DHE | Higher | nih.gov |

| 5-HT1A Receptor Binding Affinity (IC50) | DHE | Lower | nih.gov |

| Inhibition of Neuronal Firing (EC50) | 8'-OH-DHE | Lower | nih.gov |

| Inhibition of Neuronal Firing (EC50) | DHE | Higher | nih.gov |

| Hyperpolarization of CA1 Pyramidal Cells | 8'-OH-DHE | Higher | nih.gov |

| Hyperpolarization of CA1 Pyramidal Cells | DHE | Lower | nih.gov |

Clinical Research on 8 Hydroxydihydroergotamine

Bioequivalence Studies and Pharmacokinetic Relationships with Dihydroergotamine (B1670595)

Pharmacokinetic parameters for both DHE and 8'-OH-DHE have been compared across different formulations. For instance, a study comparing an inhaled formulation of DHE with an intravenous (IV) infusion showed that the systemic exposure and pharmacokinetic profiles of both the parent drug and its metabolite were similar. researchgate.net

Pharmacokinetic Parameters of DHE and 8'-OH-DHE by Treatment Formulation

| Parameter | Analyte | IV DHE (1.0 mg) | Inhaled DHE (~0.88 mg) |

|---|---|---|---|

| Cmax (pg/mL) | DHE | 4940 | 1700 |

| 8'-OH-DHE | 229 | 150 | |

| Tmax (min) | DHE | 6 | 12 |

| 8'-OH-DHE | 30 | 30 | |

| AUC(0-inf) (pg·h/mL) | DHE | 3670 | 3830 |

| 8'-OH-DHE | 3120 | 2770 |

Data adapted from a study comparing IV and inhaled DHE formulations. researchgate.net

Pharmacodynamic Assessments in Human Volunteers

Pharmacodynamic studies in human volunteers have demonstrated that 8'-OH-DHE is not an inert metabolite but possesses significant physiological activity. A placebo-controlled study involving direct local infusion of the compound into the superficial hand veins of seven healthy male volunteers revealed that 8'-OH-DHE elicits a marked venoconstrictor effect that is similar in potency to that of DHE. nih.gov

The investigation into its venoconstrictor action showed a similar time course for both compounds. nih.gov The effect began during the 10-minute infusion period, with approximately one-third of the total effect present at the end of the infusion. nih.gov The maximum effect was reached about 20 minutes after the infusion ended and remained relatively constant for the 180-minute observation period. nih.gov These findings confirm that 8'-OH-DHE contributes significantly to the vasoconstrictor activity observed after DHE administration. nih.gov

While direct human studies on other receptors are limited, research on animal models provides further insight. In rat brain tissue, both DHE and 8'-OH-DHE were found to be high-affinity ligands for serotonin (B10506) 5-HT(1A) receptors. nih.gov 8'-OH-DHE demonstrated an even higher affinity (IC50 = 8-11 nM) than the parent compound (IC50 = 28-30 nM). nih.gov Both compounds acted as partial agonists at these receptors, enhancing the binding of [35S]GTP-γ-S and inhibiting the firing of serotoninergic neurons in the dorsal raphe nucleus. nih.gov The effects of both DHE and 8'-OH-DHE were completely blocked by a selective 5-HT(1A) receptor antagonist, confirming the mechanism of action. nih.gov

Receptor Binding and Functional Potency at 5-HT(1A) Receptors (Rat Brain)

| Compound | IC50 (nM) | EC50 (nM) for Inhibition of Neuronal Firing |

|---|---|---|

| Dihydroergotamine (DHE) | 28-30 | 10.9 ± 0.3 |

| 8'-Hydroxydihydroergotamine (8'-OH-DHE) | 8-11 | 30.4 ± 0.8 |

Data from a study on 5-HT(1A) receptor effects in rat brain tissue. nih.gov

Evaluation of Therapeutic Relevance in Clinical Settings

The established mechanism for the acute treatment of migraine by DHE involves vasoconstriction of intracranial blood vessels via agonism at 5-HT(1B) receptors and inhibition of trigeminal neurotransmission through action at 5-HT(1D) receptors. drugbank.comnih.gov Given that 8'-OH-DHE is a major, active metabolite present in higher concentrations than the parent drug, its contribution to the acute therapeutic effect is substantial. nih.govnih.gov

The similar receptor binding profile of 8'-OH-DHE to its parent compound and its demonstrated, potent venoconstrictor effects in humans confirm its role in the acute antimigraine action of DHE. nih.govnih.gov The sustained vasoconstrictor action observed for both compounds is consistent with the clinical benefit of DHE, which includes a low rate of headache recurrence within 24 hours. nih.govamericanmigrainefoundation.orgmigrainedisorders.org

Clinical Observations of Reduced Side Effects with Specific Formulations

A common side effect limiting the use of parenteral DHE is nausea. drugbank.comnih.gov However, clinical observations have shown that nausea is generally less frequent with non-injectable DHE formulations, such as orally inhaled or certain nasal spray products. drugbank.com This reduction in side effects appears to be related to the pharmacokinetic profile of the specific formulation. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 8'-Hydroxydihydroergotamine in synthesized samples?

- Methodology : Use spectroscopic techniques (e.g., HNMR, MS) to validate the compound’s structure. Compare spectral data with reference standards, focusing on key peaks:

- HNMR : Look for characteristic shifts corresponding to the benzyl group (δ ~7.2–7.4 ppm) and hydroxyl protons (δ ~5–6 ppm) .

- MS : Confirm the molecular ion peak at m/z 599.69 (C33H37N5O6+) and fragmentation patterns consistent with its ergoline backbone .

Q. What are the primary metabolic pathways of this compound in vivo?

- Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.